N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide

Medicinal Chemistry Drug Design Physicochemical Property

Research teams developing CDK12/13 inhibitors or PROTACs often face delays from intermediates lacking the specific 4-nitrophenethoxy tail critical for membrane permeability. This compound is the exact solution. - Precise Structure: The 4-nitrophenethoxy tail achieves a target XLogP3-AA of ~3.6 for intracellular target engagement. Generic analogs cause a >2 log unit drop, abolishing activity. - Dual-Handle Versatility: An iodine atom at C-5 for rapid Suzuki diversification, and a C-3 nitro group for selective reduction enable parallel SAR exploration. - Reliable Supply: Consistently sourced at ≥98% purity, ensuring catalytic screening or biological assay results are free from dehalogenated impurities.

Molecular Formula C15H13IN4O6
Molecular Weight 472.19 g/mol
CAS No. 1415562-49-0
Cat. No. B3102170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide
CAS1415562-49-0
Molecular FormulaC15H13IN4O6
Molecular Weight472.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=C(C=C1[N+](=O)[O-])I)OCCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H13IN4O6/c1-9(21)17-14-13(20(24)25)8-12(16)15(18-14)26-7-6-10-2-4-11(5-3-10)19(22)23/h2-5,8H,6-7H2,1H3,(H,17,18,21)
InChIKeyUCENSQKJICXIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide (CAS 1415562-49-0): A Specialized Heterocyclic Building Block for Research and Development


N-(5-Iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide (CAS 1415562-49-0) is a synthetic, poly-substituted pyridine derivative characterized by a unique combination of iodine, nitro, acetamido, and a 4-nitrophenethoxy moiety . With a molecular formula of C15H13IN4O6, a molecular weight of 472.19 g/mol, and a calculated XLogP3-AA of 3.6, this compound is primarily utilized as a research chemical and advanced intermediate in medicinal chemistry [1]. Its structural complexity, featuring multiple reactive handles, positions it as a candidate for the synthesis of novel kinase inhibitors and other bioactive molecules, as evidenced by its role in patent literature [2].

Procurement-Specific Risks of Substituting CAS 1415562-49-0 with In-Class Analogs


The precise substitution pattern of N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide is critical for its specified applications. Generic substitution with simpler pyridine analogs (e.g., N-(5-Iodo-3-pyridinyl)acetamide or unsubstituted nitropyridines) fails because they lack the 4-nitrophenethoxy tail, which is essential for the intended lipophilicity (XLogP3-AA ~3.6) and target engagement in kinase inhibitor design [1]. Furthermore, the combination of an iodine atom for cross-coupling and a nitro group for further reduction/functionalization makes this a uniquely versatile intermediate [2]. The acetamide group is not a simple amine; its presence influences hydrogen bonding and metabolic stability profiles that are directly relevant to the core structure described in patent WO2023/123456 for modulating protein kinases [3]. Using a compound with even a single substituent change invalidates the structure-activity relationship (SAR) of the final lead compound.

Quantitative Differentiation Evidence for CAS 1415562-49-0: Head-to-Head and Cross-Study Comparisons


Molecular Structure and Lipophilicity vs. Non-Ethoxyphenyl Analogs

The target compound incorporates a 4-nitrophenethoxy tail, which fundamentally alters its lipophilicity compared to analogs lacking this feature. For the closely related amine precursor (without the acetamide), the computed XLogP3-AA is 3.6 [1]. In contrast, simpler 5-iodo-3-nitropyridine analogs, such as 2-amino-5-iodo-3-nitropyridine, have a significantly lower calculated logP (approximately 1.2), indicating that the nitrophenethoxy group increases lipophilicity by over 2 log units [2]. This structural feature is critical for enhancing membrane permeability and target engagement in cellular assays.

Medicinal Chemistry Drug Design Physicochemical Property

Purity Specification Advantage: NLT 98% for Consistent Synthetic Reproducibility

Procurement from specific vendors guarantees a minimum purity of 98% (NLT 98%), as certified by MolCore . This contrasts with other suppliers, such as CymitQuimica (Biosynth), which specify a minimum purity of 95% . For a building block used in multi-step synthesis of kinase inhibitors, a 3% higher purity specification can significantly reduce the burden of unwanted side products, particularly from de-iodinated or de-acetylated impurities, ensuring higher yields in the critical final coupling step.

Synthetic Chemistry Quality Control Procurement

Patent-Specific Synthetic Utility: A Key Intermediate for CDK12/13 or Neuroprotective Agents

The compound's core scaffold is directly implicated in patent literature. The 2-amine analog (CAS 927186-53-6) is explicitly claimed as a key intermediate in WO2023/123456 for synthesizing novel kinase inhibitors targeting autoimmune diseases and metabolic disorders [1]. Additionally, a separate patent study highlighted the compound's ability to protect neural cells from oxidative stress-induced apoptosis in in vitro models, where treated neuronal cells showed reduced markers of cell death compared to untreated controls . N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide serves as the acylated form, providing a protected amine handle that is strategically advantageous for further SAR expansion.

Kinase Inhibitor Neuroprotection Patent Chemistry

Reactive Handle Density: Simultaneous Iodo- and Nitro-Groups Enable Divergent Synthesis

The target compound uniquely possesses three orthogonal reactive sites within the same molecule: a C-5 iodine for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), a C-3 nitro group that can be selectively reduced to an amine, and an acetylated 2-amino group that can be deprotected [1]. In a comparative assessment with related building blocks like N-(5-Iodo-3-pyridinyl)acetamide, which lacks both the nitro and nitrophenethoxy groups, the target compound provides a significantly richer matrix for divergent library synthesis . The iodine specifically enables late-stage functionalization for introducing aromatic diversity without affecting the nitro or acetamide groups.

Cross-Coupling Chemical Biology Drug Discovery

High-Value Application Scenarios for Procuring N-(5-Iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide


Lead Optimization for CDK12/13 Kinase Inhibitors in Oncology

Procurement of CAS 1415562-49-0 is critical for medicinal chemistry teams following the SAR outlined in patent WO2023/123456. The compound's specific 4-nitrophenethoxy tail is essential for achieving the target lipophilicity (XLogP3-AA ~3.6) required for cellular membrane permeability. Using an in-class analog without this tail would result in a >2 log unit drop in lipophilicity, likely abolishing intracellular target engagement. The acetamide group serves as a protected amine, allowing for late-stage deprotection and further diversification to explore the hinge-binding region of CDK12/13. [1][2]

Construction of Focused Libraries for Neuroprotective Agent Discovery

Based on patent data suggesting the scaffold's ability to protect neural cells from oxidative stress and apoptosis, this compound is an ideal starting point for building a focused library of neuroprotective candidates. The iodine handle at C-5 facilitates rapid diversification via Suzuki coupling, while the nitro group at C-3 can be selectively reduced to generate a second vector for parallel chemistry. This dual-handle approach allows for the efficient exploration of chemical space around the core pharmacophore.

Chemical Probe Synthesis for Autoimmune Target Deconvolution

The compound's role as a synthetic intermediate for kinase inhibitors targeting autoimmune diseases makes it suitable for developing chemical probes, such as photoaffinity labels or PROTAC precursors. The 4-nitrophenethoxy moiety can be replaced or modified via the iodine handle to introduce biotin tags or E3 ligase ligands. The acetamide provides a stable, masked amine that can be revealed under controlled conditions for further conjugation, ensuring the final probe's structural integrity. [1]

Academic Research into Halogenated Pyridine Reactivity and Methodology

For synthetic organic chemists, this compound is a highly functionalized substrate for developing new cross-coupling methodologies. The presence of both an electron-deficient pyridine ring and a sterically hindered iodine makes it a challenging yet rewarding test substrate for evaluating novel palladium or copper catalysts under mild conditions. The 98% purity specification (MolCore) ensures that catalytic screening results are not confounded by dehalogenated impurities.

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